molecular formula C19H19FN4O3 B2985013 (E)-1-(2-fluorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 941941-27-1

(E)-1-(2-fluorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Katalognummer B2985013
CAS-Nummer: 941941-27-1
Molekulargewicht: 370.384
InChI-Schlüssel: FYOOTUVXUJKXKJ-HAVVHWLPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-(2-fluorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C19H19FN4O3 and its molecular weight is 370.384. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(2-fluorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(2-fluorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

1. Antiproliferative Activity in Cancer Research

A study by Perković et al. (2016) investigated novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents for their antiproliferative activity against various cancer cell lines. The research found that urea derivatives exhibited moderate antiproliferative effects, particularly against breast carcinoma MCF-7 cell line, while trifluoromethyl derivatives showed antiproliferative effects in low micromolar range against all tested cell lines. This indicates a potential application of such compounds in cancer research, especially for developing breast carcinoma drugs (Perković et al., 2016).

2. Role in Arousal-Related Processes and Stress Response

Bonaventure et al. (2015) characterized a brain-penetrant, selective, and high-affinity OX1R antagonist in their research on the role of orexins in arousal-related processes, including stress. Their study implies that similar compounds could be used in the therapeutic treatment of psychiatric disorders associated with stress or hyperarousal states, showcasing another important research application (Bonaventure et al., 2015).

3. Inhibitory Effects on Cholinesterases and Antioxidant Activity

Kurt et al. (2015) synthesized a series of coumarylthiazole derivatives containing aryl urea/thiourea groups and evaluated their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This research highlights the potential use of such compounds in treating neurodegenerative diseases like Alzheimer's, where cholinesterase inhibitors are often employed (Kurt et al., 2015).

4. Herbicidal Activities in Agricultural Research

Luo et al. (2008) designed and synthesized novel triazolinone derivatives, including phenylurea types, for their herbicidal activities. Their research demonstrated that these compounds could potentially be developed as postemergent herbicides for controlling broadleaf weeds in rice fields, indicating their application in agricultural research (Luo et al., 2008).

5. Potential in Central Nervous System and Cardiovascular Research

Pandey et al. (2008) conducted research on tetrahydro‐quinazoline derivatives involving ureidoalkylation and α‐amidoalkylation reactions. Their compounds were evaluated for their effects on the central nervous system (CNS) and cardiovascular system (CVS), suggesting potential research applications in these areas (Pandey et al., 2008).

Eigenschaften

IUPAC Name

1-(2-fluorophenyl)-3-[3-(3-methoxypropyl)-2-oxoquinazolin-4-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3/c1-27-12-6-11-24-17(13-7-2-4-9-15(13)22-19(24)26)23-18(25)21-16-10-5-3-8-14(16)20/h2-5,7-10H,6,11-12H2,1H3,(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATCDLIYHNBPHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(2-fluorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.